Cas no 2202369-58-0 (2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)

2-{1-(5-Bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazine core substituted with a pyridine and a functionalized azetidine moiety. Its structural complexity and brominated pyrimidine group make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules. The presence of multiple nitrogen-containing rings enhances its potential for forming hydrogen bonds, improving target binding affinity. This compound is suitable for further derivatization due to its reactive bromine atom, enabling cross-coupling reactions. Its well-defined scaffold offers utility in drug discovery for modulating protein-protein interactions or enzymatic activity.
2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one structure
2202369-58-0 structure
Product name:2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
CAS No:2202369-58-0
MF:C17H15BrN6O
MW:399.244601488113
CID:6110889
PubChem ID:126929672

2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
    • 2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
    • AKOS032917524
    • 2202369-58-0
    • F6604-9747
    • 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C17H15BrN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)2-1-15(22-24)13-3-5-19-6-4-13/h1-8,12H,9-11H2
    • InChI Key: XLGNLHBFUGJGAX-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=NC=1)N1CC(CN2C(C=CC(C3C=CN=CC=3)=N2)=O)C1

Computed Properties

  • Exact Mass: 398.04907g/mol
  • Monoisotopic Mass: 398.04907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 74.6Ų

2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6604-9747-100mg
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
100mg
$248.0 2023-09-07
Life Chemicals
F6604-9747-10μmol
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6604-9747-2μmol
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6604-9747-5mg
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
5mg
$69.0 2023-09-07
Life Chemicals
F6604-9747-5μmol
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6604-9747-1mg
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
1mg
$54.0 2023-09-07
Life Chemicals
F6604-9747-15mg
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
15mg
$89.0 2023-09-07
Life Chemicals
F6604-9747-25mg
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
25mg
$109.0 2023-09-07
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F6604-9747-10mg
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
10mg
$79.0 2023-09-07
Life Chemicals
F6604-9747-20mg
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2202369-58-0
20mg
$99.0 2023-09-07

Additional information on 2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Compound CAS No. 2202369-58-0: 2-{1-(5-Bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

The compound CAS No. 2202369-58-0, also known as 2-{1-(5-bromopyrimidin-2-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of heterocyclic compounds, which are widely recognized for their diverse biological activities and structural versatility. The molecule incorporates several key functional groups, including a pyrimidine ring, an azetidine ring, and a pyridazine ring, each contributing to its unique chemical properties and biological interactions.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like this one in targeting specific biological pathways. The presence of a bromine atom on the pyrimidine ring introduces additional electronic effects, potentially enhancing the compound's binding affinity to specific receptors or enzymes. This feature makes it a promising candidate for further exploration in therapeutic applications, particularly in the areas of oncology and neurodegenerative diseases.

The structural complexity of this compound necessitates advanced synthetic methodologies. Researchers have employed various strategies, including multi-component reactions and catalytic asymmetric synthesis, to efficiently construct this molecule. These methods not only ensure high yields but also maintain the stereochemical integrity required for optimal biological activity. The synthesis of such compounds often involves rigorous optimization to overcome challenges such as regioselectivity and stereoselectivity.

In terms of pharmacological activity, this compound has shown remarkable potential in preclinical studies. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a valuable tool in anticancer research. Recent studies have demonstrated its efficacy in inhibiting tumor growth in animal models, suggesting a possible role in the development of novel antitumor agents.

The incorporation of a pyridazine ring further enhances the compound's electronic properties, making it an attractive candidate for photovoltaic applications as well. Its ability to absorb light across a broad spectrum could contribute to the development of more efficient solar cells. This dual functionality underscores the importance of interdisciplinary research in leveraging the full potential of such molecules.

From an analytical standpoint, the characterization of this compound has been achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring its reliability for both academic and industrial applications.

In conclusion, the compound CAS No. 2202369-58-0 represents a significant advancement in the field of organic chemistry. Its unique structure, coupled with its diverse biological and electronic properties, positions it as a valuable asset in drug discovery and materials science. Continued research into its properties will undoubtedly unlock new opportunities for its application across various industries.

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